1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol
Overview
Description
1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
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Biological Activity
1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol, with the chemical formula C12H19N3O and a molecular weight of 221.3 g/mol, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial and antifungal properties, as well as its implications in medicinal chemistry.
The compound is characterized by the following properties:
Property | Value |
---|---|
IUPAC Name | 1-[1-(3-aminopyridin-2-yl)piperidin-4-yl]ethanol |
Molecular Formula | C12H19N3O |
Molecular Weight | 221.30 g/mol |
Purity | Typically ≥ 95% |
InChI Key | SQZWGIHXWIVHCG-UHFFFAOYSA-N |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various piperidine derivatives, including those similar to this compound. The compound's structure suggests it may possess significant activity against both Gram-positive and Gram-negative bacteria.
In a study evaluating monomeric alkaloids, compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from to against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Antifungal Activity
The antifungal activity of piperidine derivatives has also been investigated. Compounds structurally related to this compound demonstrated varying degrees of efficacy against fungal strains such as Candida albicans. For instance, certain derivatives showed MIC values between to .
Case Studies
Case Study 1: Structure–Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on piperidine-based compounds, revealing that modifications at specific positions on the piperidine ring significantly influenced antibacterial activity. The introduction of electron-donating groups enhanced activity against E. coli and S. aureus, while electron-withdrawing groups generally reduced efficacy .
Case Study 2: Synthesis and Evaluation
In a synthesis study involving various piperidine derivatives, researchers synthesized compounds structurally similar to this compound and evaluated their biological activities. The study found that compounds with additional hydroxyl or halogen substitutions exhibited enhanced antimicrobial properties, suggesting that strategic modifications can optimize biological activity .
Properties
IUPAC Name |
1-[1-(3-aminopyridin-2-yl)piperidin-4-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(16)10-4-7-15(8-5-10)12-11(13)3-2-6-14-12/h2-3,6,9-10,16H,4-5,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZWGIHXWIVHCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=C(C=CC=N2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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